molecular formula C10H13N5O6 B6016091 8-Hydroxyguanosine

8-Hydroxyguanosine

Cat. No.: B6016091
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-UHFFFAOYSA-N
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Description

Contextualizing 8-Hydroxyguanosine (B14389) as a Molecular Marker of Oxidative Stress in RNA

8-Hydroxyguanosine (8-OHG) is an oxidized nucleoside that serves as a significant and typical marker for oxidative damage to RNA. nih.govcaymanchem.com This modification occurs when reactive oxygen species (ROS) attack RNA molecules, with 8-OHG being the predominant product of this oxidative process. 61.8.75 The presence and quantity of 8-OHG can provide an indication of endogenous oxidative RNA damage and are increasingly recognized as a valuable biomarker for the early detection and screening of various diseases. nih.gov61.8.75

The utility of 8-OHG as a biomarker stems from its association with a range of pathological conditions. For instance, elevated levels of 8-OHG have been observed in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in conditions such as aging, type 2 diabetes, cardiovascular disease, and certain types of cancer. caymanchem.com61.8.75caymanchem.comfrontiersin.org In the context of cancer, studies have found that the concentration of 8-OHG in urine is higher in patients with colorectal cancer compared to healthy individuals, suggesting its potential as a noninvasive indicator for early screening. nih.gov61.8.75 Similarly, research has pointed to a link between increased 8-OHG levels and lung cancer, further solidifying its role as a biomarker for oncogenesis. uobaghdad.edu.iq

The detection of 8-OHG in bodily fluids like urine is a favored method for assessing oxidative RNA damage due to its noninvasive nature. nih.gov61.8.75 However, the accurate quantification of this modified nucleoside can be challenging due to its low concentration in urine and poor ionization efficiency in mass spectrometry. nih.gov61.8.75 To address these challenges, sensitive and robust methods such as solid-phase extraction combined with isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed. nih.gov61.8.75

Delineation of 8-Hydroxyguanosine from Related Oxidative Lesions: 8-Hydroxy-2′-deoxyguanosine (8-OHdG) and 8-Hydroxyguanine (B145757)

8-Hydroxyguanosine (8-OHG), 8-hydroxy-2′-deoxyguanosine (8-OHdG), and 8-hydroxyguanine (8-OHGua) are all markers of oxidative damage to nucleic acids, but they originate from different molecules. medaysis.com 8-OHG is a product of RNA oxidation, while 8-OHdG results from the oxidative damage of DNA. researchgate.net 8-OHGua, the oxidized base itself, can be formed from the repair of both oxidatively damaged DNA and RNA. researchgate.net

The primary distinction between these compounds lies in the sugar moiety attached to the guanine (B1146940) base. 8-OHG contains a ribose sugar, characteristic of RNA, whereas 8-OHdG has a deoxyribose sugar, which is a component of DNA. researchgate.netnih.gov This structural difference is crucial as it allows researchers to distinguish between damage to RNA and DNA.

The formation of these lesions is a consequence of attacks by reactive oxygen species on the guanine base. researchgate.net Guanine is particularly susceptible to oxidation due to its low redox potential compared to other nucleobases. researchgate.netmdpi.com The resulting oxidized guanine species, if not repaired, can lead to mutations. For instance, 8-OHdG in DNA can cause G to T transversions, which can be mutagenic. medaysis.comaacrjournals.org

The following table summarizes the key differences between these three related oxidative lesions:

Feature8-Hydroxyguanosine (8-OHG)8-Hydroxy-2′-deoxyguanosine (8-OHdG)8-Hydroxyguanine (8-OHGua)
Parent Molecule RNADNADNA or RNA
Sugar Moiety RiboseDeoxyriboseNone (it is the free base)
Primary Indication Oxidative RNA damage researchgate.netOxidative DNA damage researchgate.netRepair product of oxidative DNA/RNA damage researchgate.net

Historical Perspective on the Discovery and Initial Characterization of Oxidized Guanine Species

The discovery of 8-hydroxyguanine (8-OH-G) in 1983 was a pivotal moment in understanding the biological consequences of oxidative DNA damage. nih.gov Researchers found that this lesion could be formed in DNA both in laboratory settings and within living organisms when exposed to agents that generate oxygen radicals. nih.gov This led to the hypothesis that 8-OH-G plays a significant role in mutagenesis and carcinogenesis. nih.gov

Subsequent intensive research between 1983 and 1990 confirmed that 8-OH-G is a highly significant oxidized DNA lesion involved in mutation and cancer development in mammals, including humans. nih.gov A notable finding from this period was the discovery that oral administration of potassium bromate (B103136) (KBrO₃), a kidney carcinogen, to rats induced the formation of 8-OH-G in kidney DNA, but to a much lesser extent in liver DNA. nih.gov This suggested that the formation of 8-OH-G in tissue DNA is specific to the target organ for carcinogenesis. nih.gov

The development of analytical methods, such as high-performance liquid chromatography with an electrochemical detector (HPLC-ECD), was crucial for the detection and quantification of these oxidized bases. researchgate.net This technique allowed for the sensitive measurement of 8-hydroxydeoxyguanosine (8-OHdG), a major form of oxidative DNA damage. researchgate.net Later, other methods like gas chromatography-mass spectrometry (GC/MS) were also developed. nih.govoup.com

The study of oxidized guanine species expanded to include RNA, with the identification of 8-hydroxyguanosine (8-OHG) as a marker for RNA oxidation. mdpi.com Research has shown that RNA is more susceptible to oxidative damage than DNA due to its single-stranded structure and lack of protective histones. mdpi.com The oxidation of RNA has been implicated in altered protein synthesis and has been observed in various neurodegenerative diseases. mdpi.com

The discovery and characterization of these oxidized guanine species have led to the establishment of the guanine oxidation (GO) DNA repair system, which addresses the most common type of DNA damage caused by reactive oxygen species. plos.orgbiorxiv.org This system is crucial for protecting against mutations that can arise from oxidized guanine. plos.orgbiorxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGSEBKFEJEOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959514
Record name 2-Imino-9-pentofuranosyl-3,9-dihydro-2H-purine-6,8-diol
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Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3868-31-3
Record name NSC90393
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Record name 2-Imino-9-pentofuranosyl-3,9-dihydro-2H-purine-6,8-diol
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Record name Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl-
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Molecular Mechanisms Governing 8 Hydroxyguanosine Formation

Role of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in Guanine (B1146940) Oxidation

The cellular environment is constantly exposed to reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are generated as byproducts of normal metabolic processes, such as mitochondrial respiration, or from external sources like ionizing radiation. researchgate.netmdpi.comfrontiersin.org An imbalance between the production of these reactive species and the cell's ability to neutralize them leads to a state of oxidative stress. mdpi.commdpi.comfrontiersin.org This stress is a primary driver for the oxidation of guanine. wikipedia.orgmdpi.com

Click to view table

Table 1: Key Reactive Species in Guanine Oxidation

Reactive SpeciesChemical FormulaPrimary Role in Guanine Oxidation
Hydroxyl Radical•OHDirectly adds to the C8 position of guanine, initiating the primary oxidation pathway. mdpi.comdcu.ienih.gov
Superoxide (B77818) AnionO₂•⁻Contributes to the overall oxidative stress and can react with guanine radicals. mdpi.comfrontiersin.org
Hydrogen PeroxideH₂O₂A precursor to the highly reactive hydroxyl radical via Fenton-type reactions. unimi.itnih.gov
PeroxynitriteONOO⁻A potent RNS that can oxidize guanine. mdpi.comunimi.it

Hydroxyl Radical-Mediated Oxidation Pathways at the C8 Position of Guanine

The most studied mechanism for 8-hydroxyguanosine (B14389) formation involves the direct attack of a hydroxyl radical (•OH) on the C8 position of the guanine base. mdpi.comdcu.ienih.gov This reaction is characterized as a nearly barrierless addition, leading to the formation of a stable intermediate known as the 8-hydroxy-7,8-dihydroguanyl radical (8-OH-G•). nih.govnih.govacs.org

From this radical intermediate, two main pathways can lead to the final product:

Oxidation Pathway: The 8-OH-G• radical can undergo a one-electron oxidation and subsequent deprotonation to form 8-hydroxyguanosine (8-OHG). mdpi.comnih.gov This product then tautomerizes to the more stable keto form, 8-oxoguanosine (8-oxoG). mdpi.comnih.gov

Alternative Pathway (One-Electron Oxidation First): An alternative route begins with a one-electron oxidation of guanine to form the guanine radical cation (G•+). nih.gov This radical cation is then attacked by a water molecule at the C8 position, which also leads to the formation of the 8-OH-G• radical, subsequently following the same steps to produce 8-oxoG. nih.gov

Quantum computational studies have detailed the mechanisms, showing that the reaction can proceed through multi-step processes involving intermediates complexed with water molecules. nih.govacs.org The initial addition of the •OH radical to the C8 position is a key initiating event in this cascade. nih.govnih.govacs.org

Enzymatic and Non-Enzymatic Contributions to Oxidative Guanine Modification in RNA

While DNA modifications can arise from both enzymatic processes and spontaneous chemical damage, modifications in RNA are predominantly thought to be the result of specific enzyme actions. nih.gov However, the formation of 8-hydroxyguanosine in RNA is a notable exception, primarily resulting from non-enzymatic oxidative damage. frontiersin.orgmdpi.com

Non-Enzymatic Formation: The primary mechanism for 8-OHG formation in RNA is the non-enzymatic attack by ROS, particularly hydroxyl radicals, as described previously. frontiersin.orgmdpi.com This spontaneous chemical reaction occurs when cellular antioxidant defenses are overwhelmed, leading to an increase in intracellular ROS that can damage various biomolecules, including RNA. frontiersin.orgfrontiersin.org Guanine bases within RNA molecules are oxidized to form a C8-OH adduct radical, which then becomes 8-hydroxyguanosine. frontiersin.org

Enzymatic Contributions: While the initial damage is non-enzymatic, cellular enzymes play a crucial role in the response to this modification. For instance, some enzymes can degrade damaged RNA, thereby reducing the cellular content of 8-OHG. frontiersin.org In contrast to the direct enzymatic formation of other modified bases, there is no known enzyme that directly synthesizes 8-OHG in RNA as a functional modification. Instead, enzymatic activities are associated with the repair or degradation of oxidatively damaged RNA. nih.govfrontiersin.org For example, pokeweed antiviral protein can create abasic sites in viral RNA, an action that involves N-glycosylase activity, but this is a damage-response mechanism rather than a direct synthesis of a modified base like 8-OHG. frontiersin.org

Influence of Cellular Redox State on 8-Hydroxyguanosine Generation

The generation of 8-hydroxyguanosine is intrinsically linked to the cell's redox state, which is the balance between oxidizing and reducing agents. enghusen.dknih.gov A shift towards a more oxidizing environment, commonly known as oxidative stress, directly increases the rate of guanine oxidation. mdpi.commdpi.com

Cellular redox homeostasis is maintained by a complex network of antioxidant systems, including enzymes like superoxide dismutase and catalase, and non-enzymatic antioxidants such as glutathione. frontiersin.orgenghusen.dk When these systems are compromised or overwhelmed by excessive ROS production, the cellular redox state is disrupted. mdpi.com This disruption can be caused by various factors, including exposure to environmental toxins like cadmium, which can induce oxidative stress and indirectly inhibit repair enzymes. nih.gov

Research has shown that an altered redox status can lead to the reversible inactivation of repair enzymes like human 8-oxoguanine DNA glycosylase 1 (OGG1), which is responsible for excising 8-oxoG from DNA. nih.gov The inhibition of such repair mechanisms, coupled with the increased rate of ROS-induced damage, leads to an accumulation of 8-hydroxyguanosine in nucleic acids. nih.gov Therefore, the cellular redox state acts as a critical regulator, not only by controlling the level of damaging ROS but also by modulating the efficiency of the repair pathways that counteract this damage. mdpi.comnih.gov

Click to view table

Table 2: Factors Influencing Cellular Redox State and 8-OHG Formation

FactorEffect on Redox StateImpact on 8-OHG Generation
Mitochondrial RespirationGenerates endogenous ROS (e.g., O₂•⁻). mdpi.comContributes to the baseline level of oxidative damage and 8-OHG formation. mdpi.com
Antioxidant Enzymes (e.g., SOD, Catalase)Neutralize ROS, maintaining a reduced state. enghusen.dkDecrease the rate of 8-OHG formation by scavenging ROS. frontiersin.org
Environmental Toxins (e.g., Cadmium)Induce oxidative stress, shifting the balance towards oxidation. nih.govIncrease 8-OHG formation and can inhibit repair enzymes. nih.gov
InflammationIncreases production of ROS and RNS by immune cells. mdpi.comElevates levels of oxidative damage, leading to higher 8-OHG. mdpi.com

Impact of 8 Hydroxyguanosine on Rna Integrity and Cellular Function

Structural Perturbations Induced by 8-Hydroxyguanosine (B14389) in RNA Molecules

The incorporation of 8-Hydroxyguanosine into an RNA strand introduces significant structural and conformational changes. Guanine (B1146940) is the most susceptible of the four nucleobases to oxidation due to its low redox potential. frontiersin.orgplos.org The primary product, 8-OHG, differs from guanosine (B1672433) by the presence of an oxygen atom at the C8 position. nih.govmdpi.com This seemingly minor alteration has major stereochemical consequences.

The most critical structural change is that 8-OHG can readily adopt a syn conformation around the glycosidic bond, in contrast to the typical anti conformation of standard guanosine. plos.orgfrontiersin.org This syn conformation allows 8-OHG to form a Hoogsteen base pair with adenine (B156593), creating an 8-OHG:A pair that is structurally similar to a standard Watson-Crick T:A pair. nih.govmdpi.com This aberrant pairing ability is the foundation of many of the deleterious effects of 8-OHG. nih.govresearchgate.net

Consequences of 8-Hydroxyguanosine on Ribonucleic Acid Stability and Half-Life

The stability of RNA molecules is crucial for the proper regulation of gene expression. While many RNA molecules, particularly messenger RNA (mRNA), have naturally short half-lives, the presence of 8-OHG can further destabilize the molecule and mark it for degradation. nih.govfrontiersin.org Cells possess quality control mechanisms to handle chemically damaged RNA. nih.gov RNA containing 8-OHG is often recognized and subjected to decay pathways to prevent the synthesis of faulty proteins. nih.govresearchgate.net

However, not all RNA species are transient. Ribosomal RNA and tRNA can have half-lives lasting for days, and the accumulation of oxidative damage in these stable RNAs can have long-term consequences for cellular function. nih.govscispace.com The presence of 8-OHG in rRNA has been linked to a reduction in 18S and 28S rRNA levels in human atherosclerotic plaques, suggesting that oxidation promotes rRNA degradation. scispace.com Similarly, oxidative stress can induce the cleavage of tRNA. scispace.com

Several proteins have been identified that preferentially bind to 8-OHG-modified RNA, influencing its fate. Polynucleotide phosphorylase (PNPase) and Y-box binding protein 1 (YB-1) are known to recognize and participate in the degradation of RNA containing 8-OHG. portlandpress.comaginganddisease.org Conversely, YB-1 can also stabilize certain oxidized RNAs. researchgate.net This suggests a complex regulatory network that determines the half-life of oxidized RNA molecules.

RNA TypeEffect of 8-HydroxyguanosineAssociated Cellular ProcessReference
mRNAMarked for degradation via RNA decay pathways (e.g., No-Go Decay).Prevents translation of damaged templates. nih.govresearchgate.net
rRNACleavage, strand scission, and overall reduction in ribosomal content.Reduces the cell's capacity for protein synthesis. scispace.comphysiology.org
tRNAOxidation can lead to depurination, cross-linking, and cleavage.Impairs translational machinery and can induce apoptosis. frontiersin.orgscispace.comnih.gov

Effects on Translational Fidelity and Protein Synthesis Mechanisms

The presence of 8-OHG in the RNA template has profound and detrimental effects on the machinery of protein synthesis. The consequences extend beyond simple miscoding and can bring the entire process to a halt.

A primary effect of an 8-OHG lesion in an mRNA molecule is the stalling of the ribosome. researchgate.netnih.gov As the ribosome attempts to read the codon containing 8-OHG, the process is significantly slowed. Studies using bacterial translation systems have shown that an 8-OHG-containing mRNA can reduce the rate of peptide-bond formation by three to four orders of magnitude. nih.gov This stalling can trigger ribosome-based mRNA surveillance mechanisms, such as no-go decay (NGD), which leads to the cleavage and degradation of the faulty mRNA. researchgate.netnih.gov

This ribosomal stalling and subsequent decay mean that instead of producing a full-length protein with a single amino acid substitution, the cell often produces truncated, abortive proteins or no protein at all from the damaged template. researchgate.netnih.gov Furthermore, oxidation of the ribosome itself, particularly the rRNA components, can alter the catalytic center, leading to a general loss of translational fidelity and a global suppression of protein synthesis. researchgate.netphysiology.org Oxidation of tRNA, especially in the anticodon loop, can also disrupt the decoding process and impair protein synthesis. frontiersin.org

EffectMechanismConsequenceReference
Ribosome Stalling8-OHG in the mRNA codon interferes with decoding at the ribosomal A-site.Reduces rate of peptide bond formation by 3-4 orders of magnitude. frontiersin.orgphysiology.orgnih.gov
No-Go Decay (NGD)Ribosome stalling on damaged mRNA triggers a quality control pathway involving factors like DOM34 and Cue2.Cleavage and degradation of the oxidized mRNA. researchgate.netnih.gov
Production of Abortive ProteinsPremature termination of translation due to mRNA degradation or ribosome dissociation.Loss of functional protein from the damaged gene transcript. researchgate.netnih.gov
Global Translation SuppressionWidespread oxidation of rRNA and tRNA damages the core translational machinery.Overall reduction in cellular protein synthesis capacity. researchgate.netphysiology.org

Role of 8-Hydroxyguanosine in Cellular Stress Responses and Signaling Pathways

Beyond being a mere marker of oxidative damage, 8-Hydroxyguanosine and its related molecules are active participants in cellular signaling. scbt.com The presence of oxidized RNA can trigger specific stress responses, and the byproducts of its repair can modulate key signaling cascades.

Several RNA-binding proteins (RBPs) have been identified that preferentially bind to 8-OHG-containing RNA, mediating cellular responses to oxidative stress. portlandpress.com These include:

Polynucleotide Phosphorylase (PNPase): Binds to and degrades 8-OHG-containing RNA, helping to clear the damage. researchgate.netportlandpress.com

Y-box binding protein 1 (YB-1): Interacts with oxidized RNA and can either induce its decay or stabilization, suggesting a role in regulating the fate of damaged transcripts. researchgate.netportlandpress.com

Poly(C)-binding protein 1 (PCBP1): Recognizes heavily oxidized RNA and can induce cell death, suggesting a mechanism to eliminate cells with overwhelming damage. researchgate.netfrontiersin.orgportlandpress.com

The products of nucleic acid repair can also act as signaling molecules. For instance, 8-oxoG that has been excised from DNA by the glycosylase OGG1 can bind back to the enzyme at a different site. plos.org This OGG1-8-oxoG complex can then act as a guanine nucleotide exchange factor for the Ras GTPase, activating signaling pathways that may modulate the expression of antioxidant enzymes. plos.orgnih.gov Furthermore, exogenous 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a related compound from DNA repair, has been shown to have anti-inflammatory effects by inhibiting the Rac1 GTPase, a key regulator of NADPH oxidase and reactive oxygen species (ROS) production. nih.gov This suggests that guanosine oxidation products can participate in a negative feedback loop to control oxidative stress and inflammation. plos.orgnih.gov

Mutagenic Potential and Mechanisms of Misincorporation (e.g., G to T Transversions in Reverse Transcription)

The most well-characterized mutagenic consequence of 8-Hydroxyguanosine stems from its ability to mispair with adenine. nih.govfrontiersin.org This feature is particularly problematic during nucleic acid synthesis, such as reverse transcription of retroviral RNA or the replication of DNA where an oxidized ribonucleotide (8-oxo-GTP) is mistakenly incorporated.

When a polymerase encounters 8-OHG in an RNA template during reverse transcription, it can incorrectly insert an adenine (as dATP) opposite the lesion. nih.govmdpi.com This is because the syn conformation of 8-OHG mimics thymine (B56734), leading to an 8-OHG:A base pair. plos.org If this newly synthesized DNA strand is then used as a template for second-strand synthesis, a thymine (T) will be incorporated opposite the adenine. The ultimate result is a G to T transversion in the DNA duplex. plos.orgresearchgate.net

Similarly, the free ribonucleotide pool is also susceptible to oxidation, leading to the formation of 8-oxo-GTP. frontiersin.orgresearchgate.net This oxidized nucleotide can be mistakenly incorporated into a growing RNA chain opposite an adenine or uracil (B121893) in the DNA template during transcription. researchgate.net More significantly for mutagenesis, oxidized deoxyribonucleotides (8-oxo-dGTP) can be incorporated into DNA during replication. Misincorporation of 8-oxo-dGTP opposite a template adenine leads to an A:8-oxoG mispair. researchgate.netasm.org Subsequent rounds of replication will resolve this into a C:G pair, resulting in an A•T → C•G transversion, a characteristic mutation of strains lacking the MutT protein, which normally sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP. researchgate.netasm.org

The primary mutagenic event caused by the 8-OHG lesion itself within a template strand is the G•C → T•A transversion. plos.orgacs.org

ProcessMechanismResulting MutationReference
Reverse Transcription / ReplicationPolymerase encounters 8-OHG in the template strand.Inserts Adenine (A) opposite 8-OHG due to syn-conformation. nih.govmdpi.com
Second Strand Synthesis / ReplicationThe strand containing the inserted Adenine is used as a template.Inserts Thymine (T) opposite Adenine, fixing the mutation. plos.orgresearchgate.net
Overall OutcomeAn original G:C pair becomes a T:A pair.G → T Transversion plos.orgacs.org
Nucleotide Pool Oxidation8-oxo-dGTP is incorporated opposite Adenine in the template DNA.A → C Transversion nih.govresearchgate.net

Enzymatic Pathways for 8 Hydroxyguanosine Recognition and Repair

Identification and Characterization of RNA Repair Enzymes Specific to 8-Hydroxyguanosine (B14389).

While the repair mechanisms for oxidatively damaged DNA are well-documented, the specific enzymatic repair of 8-OHG in RNA is a developing area of research. Unlike the robust repair systems for DNA, dedicated repair enzymes that directly excise 8-OHG from an RNA strand are not as clearly defined. nih.govnih.gov However, several proteins have been identified that preferentially bind to 8-OHG-containing RNA, suggesting a role in an "RNA damage response."

Key proteins identified to interact with 8-OHG-modified RNA include:

Polynucleotide Phosphorylase (PNPase): This protein is found in both bacteria and humans and is critical for cell survival under oxidative stress. portlandpress.com It has been shown to degrade damaged RNA, thereby reducing the cellular levels of 8-OHG. nih.gov

Heterogeneous Nuclear Ribonucleoprotein D (HNRPD/Auf1): This RNA-binding protein preferentially binds to 8-OHG-modified RNA and is implicated in the cellular response to oxidative stress. portlandpress.com

Poly(C)-binding Protein 1 (PCBP1/HNRNP E1): PCBP1 is another RNA-binding protein that shows a preference for 8-OHG-containing RNA and is important for cell survival under oxidative conditions. portlandpress.com Unlike proteins that promote degradation, PCBP1 appears to induce a translational arrest of the damaged RNA. nih.gov

Y-box Binding Protein 1 (YB-1): YB-1 is known to bind to 8-OHG-modified RNA and is thought to attenuate RNA damage by silencing the damaged transcripts. portlandpress.comnih.gov

While these proteins interact with and can lead to the degradation or silencing of oxidized RNA, this is functionally distinct from the active repair of the lesion within the RNA molecule itself. The current understanding suggests that cells may primarily rely on the degradation of damaged RNA rather than direct repair. nih.govfrontiersin.org

Base Excision Repair (BER) Pathway and Oxidized Guanine (B1146940) Lesions in Nucleic Acids (General Principles and RNA Relevance).

The Base Excision Repair (BER) pathway is the primary mechanism for repairing small, non-helix-distorting base lesions in DNA, including the DNA counterpart of 8-OHG, 8-oxo-7,8-dihydroguanine (8-oxoG). mdpi.comwikipedia.org The canonical BER pathway involves a series of enzymatic steps:

Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgoup.com For 8-oxoG in DNA, the primary enzyme is 8-oxoguanine DNA glycosylase (OGG1). nih.govresearchgate.netamegroups.org

Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site. mdpi.com

Synthesis and Ligation: DNA polymerase synthesizes a new, correct nucleotide, and DNA ligase seals the nick in the DNA strand. mdpi.com

While BER is a well-established DNA repair pathway, its direct role in repairing 8-OHG in RNA is less clear. Some BER enzymes have been shown to have activity on RNA substrates, suggesting a potential for RNA quality control. rsc.org However, robust evidence for a complete and efficient BER pathway for RNA in vivo is currently lacking. The single-stranded nature of most RNA and the absence of protective histones may make it more susceptible to damage, and degradation of the damaged transcript may be a more efficient cellular strategy. nih.govresearchgate.net

Role of Nucleoside Hydrolases and Other Enzymes in 8-Hydroxyguanosine Metabolism and Excretion.

Once 8-OHG is removed from RNA, either through degradation of the entire transcript or by the action of yet-to-be-fully-characterized repair enzymes, the resulting oxidized nucleoside must be metabolized and excreted. Nucleoside hydrolases are enzymes that cleave the bond between the base and the ribose sugar. mdpi.com This action can release 8-hydroxyguanine (B145757) (the base) and ribose.

The free base, 8-hydroxyguanine, can be further metabolized. The resulting products, including 8-OHG itself, are ultimately transported out of the cell and can be detected in bodily fluids like urine. researchgate.netarborassays.com This excretion serves as a non-invasive biomarker for the extent of oxidative stress and RNA damage within an organism. nih.govresearchgate.net

Mechanisms of Oxidized Nucleoside Triphosphate Pyrophosphatase (e.g., MutT homologues) in Preventing 8-Hydroxyguanosine Incorporation.

A crucial line of defense against the consequences of oxidized guanine is to prevent its incorporation into newly synthesized nucleic acid chains in the first place. This is achieved by sanitizing the cellular nucleotide pool. MutT homologues, such as the human MTH1 (NUDT1) protein, are pyrophosphatases that play a critical role in this process. nih.govfrontiersin.org

These enzymes hydrolyze oxidized purine (B94841) nucleoside triphosphates, such as 8-oxo-dGTP (the deoxyribonucleotide form) and 8-oxo-GTP (the ribonucleotide form), into their respective monophosphate forms. frontiersin.orgnih.govoup.com For example, MTH1 converts 8-oxo-GTP to 8-oxo-GMP. frontiersin.orgoup.com This conversion prevents RNA polymerases from incorporating the damaged nucleotide into a growing RNA chain, thereby averting transcriptional errors. frontiersin.orgfrontiersin.org

The activity of these "house-cleaning" enzymes is vital for maintaining the fidelity of both DNA replication and transcription. nih.govoup.com

Regulation of RNA Repair Enzyme Expression and Activity.

The expression and activity of the enzymes involved in responding to 8-OHG in RNA are subject to regulation, particularly in response to cellular stress. For instance, the presence of oxidative stress can influence the levels and localization of proteins that bind to damaged RNA.

Studies have shown that upon induction of oxidative DNA damage, the DNA repair enzyme OGG1 is recruited to regions of open chromatin, suggesting that the accessibility of the damaged site is a key regulatory factor. oup.com While this is in the context of DNA, similar principles may apply to RNA, where the localization and modification of RNA-binding proteins could be regulated to deal with damaged transcripts.

Furthermore, there is evidence that the expression of some repair enzymes is linked to the cell cycle. For example, the human Nei homolog 1 (NEH1), which has activity against oxidized pyrimidines and 8-oxoG, shows an increase in its mRNA and protein levels during the S phase, suggesting a role in replication-associated repair. nih.gov While NEH1's primary role is in DNA repair, this highlights the principle of regulated expression for nucleic acid repair enzymes. The regulation of enzymes that specifically handle RNA damage is an active area of investigation.

Advanced Analytical Methodologies for 8 Hydroxyguanosine Quantification in Research Studies

High-Performance Liquid Chromatography (HPLC) Coupled with Electrochemical Detection (ECD) for 8-Hydroxyguanosine (B14389) Analysis

High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) stands as a widely used and reliable method for the quantification of 8-OHdG. nih.govcreative-biolabs.com This technique leverages the electrochemical properties of 8-OHdG, allowing for its direct detection and measurement. The principle of HPLC-ECD involves the separation of 8-OHdG from other components in a biological sample via an HPLC column, followed by its detection using an electrochemical cell. This method is noted for its sensitivity and specificity in analyzing urinary 8-OHdG. nih.govcreative-biolabs.com

However, the application of HPLC-ECD is not without its challenges. One significant issue is the potential for artifactual oxidation of guanine (B1146940) during sample preparation, which can lead to an overestimation of 8-OHdG levels. mdpi.com Additionally, incomplete hydrolysis of DNA during sample preparation can result in an underestimation of the oxidative damage. mdpi.com Despite these potential pitfalls, HPLC-ECD remains a cornerstone technique in the field of oxidative stress research due to its robustness and the extensive body of literature supporting its use. nih.govamegroups.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical methods that offer high sensitivity and specificity for the quantification of 8-OHG and 8-OHdG. nih.govopenaccesspub.org

LC-MS/MS combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. fabad.org.tr This technique is particularly advantageous for analyzing complex biological matrices like urine, as it can minimize interference from other compounds. researchgate.net The use of multiple reaction monitoring (MRM) mode further enhances specificity and sensitivity. fabad.org.trresearchgate.nettjoddergisi.org Recent advancements have led to the development of rapid and robust UPLC-MS/MS methods that can quantify 8-OHG and 8-OHdG with high precision and accuracy. 61.8.75frontiersin.orgnih.gov

GC-MS is another established technique for measuring these oxidative damage markers. nih.gov It typically requires a derivatization step to make the analytes volatile for gas chromatography. nih.govresearchgate.net While concerns about artifactual oxidation during derivatization have been raised, studies have shown that with proper experimental conditions, these artifacts can be minimized or eliminated. nih.govnist.govoup.com

A critical aspect of accurately measuring 8-OHG and 8-OHdG is the meticulous preparation of samples to prevent the artificial formation of these oxidized bases. Artifactual oxidation can occur during DNA isolation, hydrolysis, and, in the case of GC-MS, derivatization. mdpi.comnih.govoup.com

Several strategies have been developed to mitigate these artifacts:

DNA Isolation: The use of agents like desferrioxamine, which chelates redox-active iron, and guanidine (B92328) thiocyanate (B1210189) or sodium iodide can help prevent oxidation during DNA precipitation. mdpi.com

Hydrolysis: Both enzymatic and acid hydrolysis methods are used to break down DNA into its constituent nucleosides or bases. Formic acid hydrolysis, when performed under controlled conditions, has been shown not to generate significant artifacts. nist.govoup.com Enzymatic hydrolysis, while milder, can also be a source of artifacts if not carefully controlled. mdpi.com Comparing results from both hydrolysis methods can help validate the accuracy of the measurements. nist.govoup.com

Derivatization (for GC-MS): Performing the derivatization step at room temperature and using solvents like pyridine (B92270) instead of acetonitrile (B52724) can reduce the risk of guanine oxidation. nih.govnist.gov Pre-purification of DNA hydrolysates using HPLC to remove intact DNA bases before derivatization can also prevent artifact formation. nih.gov

Isotope-dilution mass spectrometry is considered a gold-standard method for achieving the highest accuracy and precision in the quantification of 8-OHG and 8-OHdG. 61.8.75nih.govnist.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-OHdG or [¹³C¹⁵N₂]8-OHG) to the sample at the beginning of the preparation process. fabad.org.trnih.gov

The internal standard has nearly identical chemical and physical properties to the analyte of interest but a different mass. By measuring the ratio of the native analyte to the isotope-labeled standard, any losses or variations during sample preparation, extraction, and analysis can be corrected for. This results in highly reliable and reproducible data. Isotope-dilution has been successfully applied to both GC-MS and LC-MS/MS methods. 61.8.75nih.govnist.govresearchgate.netnih.gov

Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay, ELISA) for 8-Hydroxyguanosine Detection

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunological method used for the detection and quantification of 8-OHdG. amegroups.orgarigobio.comthermofisher.comabcam.combiocompare.comjaica.commybiosource.comrockland.comfn-test.comassaygenie.comarborassays.com These assays are typically based on a competitive format where 8-OHdG in the sample competes with a labeled 8-OHdG for binding to a specific monoclonal antibody. thermofisher.comjaica.comarborassays.comnih.gov The amount of bound labeled 8-OHdG is inversely proportional to the concentration of 8-OHdG in the sample. fn-test.comarborassays.com

ELISAs offer several advantages, including high throughput, relatively low cost, and ease of use, making them suitable for large-scale studies. openaccesspub.org They can be used to measure 8-OHdG in various biological samples such as urine, serum, plasma, and cell lysates. arigobio.comrockland.com

However, a significant drawback of ELISAs is the potential for cross-reactivity of the antibodies with other structurally related molecules, which can lead to an overestimation of 8-OHdG levels compared to more specific chromatographic methods. nih.gov Studies have shown that ELISA results can be several-fold higher than those obtained by HPLC or LC-MS/MS. openaccesspub.orgnih.govnih.gov It is also important to note that some antibodies used in these kits may recognize both free 8-OHdG and 8-OHdG incorporated into DNA, which can affect the interpretation of the results. arigobio.com

Kit/ManufacturerAssay TypeSample TypesSensitivityDetection Range
Arigo Biolaboratories (ARG80911)Competitive ELISAUrine, cell culture supernatant, serum, plasma, saliva, cell/tissue lysate0.59 ng/ml0.94 - 60 ng/ml
Invitrogen (EEL004)Competitive ELISASerum, plasma, and other biological fluidsNot specifiedNot specified
Abcam (ab201734)Competitive ELISANot specified0.59 ng/mLNot specified
MyBioSource (MBS167209)Sandwich ELISASerum, plasma, cell culture supernates, ascites, tissue homogenates2.89 ng/ml5-1500 ng/ml
Rockland (KOA0887)Competitive ELISACell lysates, plasma, urine0.59 ng/mL0.94-60 ng/mL
FineTest (EH0423)Competitive ELISANot specifiedNot specifiedNot specified
Assay Genie (UNFI0029)ELISAUrineLow levelsNot specified
Arbor Assays (K059-H)Competitive ELISASerum, plasma, saliva, urine, fecal extracts, digested DNA, tissue culture media50.9 pg/mLNot specified

Emerging Electrochemical Biosensors for 8-Hydroxyguanosine Quantification

In recent years, there has been growing interest in the development of electrochemical biosensors for the rapid, cost-effective, and portable detection of 8-OHdG. mdpi.comrsc.orgmdpi.comdntb.gov.ua These sensors leverage the electroactive nature of 8-OHdG, allowing for its direct electrochemical oxidation and quantification. creative-biolabs.commdpi.com

A variety of materials have been explored to enhance the sensitivity and selectivity of these biosensors, including:

Nanomaterials: Gold nanoparticles, graphene, and other nanostructured materials are used to modify electrode surfaces, increasing the electroactive surface area and enhancing the electrochemical signal. mdpi.comrsc.orgmdpi.com

Conducting Polymers: Polymers like PEDOT can improve the electrocatalytic properties of the sensor. creative-biolabs.com

Molecularly Imprinted Polymers: These polymers create specific recognition sites for 8-OHdG, improving the selectivity of the sensor. rsc.org

Aptamers: These single-stranded DNA or RNA molecules can be designed to bind specifically to 8-OHdG, offering a highly selective recognition element for biosensors. rsc.org

These emerging biosensors show promise for point-of-care testing, enabling the rapid assessment of oxidative stress in various biological fluids like urine and saliva. mdpi.com Some paper-based sensors have been developed that offer a low-cost and disposable platform for 8-OHdG detection. creative-biolabs.comdntb.gov.ua While still an area of active research, electrochemical biosensors hold the potential to revolutionize the way 8-OHdG is measured in both clinical and research settings.

Inter-Laboratory Variability and Standardization Efforts in 8-Hydroxyguanosine Measurement

A significant challenge in the field of oxidative damage research has been the variability in 8-OHdG measurements between different laboratories and analytical methods. openaccesspub.orgnih.gov This variability can make it difficult to compare results across studies and establish definitive reference ranges for 8-OHdG levels.

Recognizing this issue, organizations such as the European Standards Committee on Oxidative DNA Damage (ESCODD) and the European Standards Committee for Urinary (DNA) Lesion Analysis (ESCULA) were established to address these discrepancies. nih.govamegroups.orgopenaccesspub.org These initiatives have conducted inter-laboratory comparison studies (also known as round-robin trials) to assess the performance of different analytical methods and identify sources of variability. nist.govnih.govenghusen.dk

Key findings from these studies include:

Chromatographic methods (HPLC-ECD and LC-MS/MS) generally show higher agreement and lower inter-laboratory variation compared to ELISAs. nih.gov

ELISAs tend to overestimate 8-OHdG levels, often due to cross-reactivity with other substances in the sample matrix. openaccesspub.orgnih.gov

The use of standardized protocols and common calibrants can significantly improve the agreement between laboratories, particularly for chromatographic techniques. nih.govresearchgate.net

Sample pre-treatment, such as solid-phase extraction (SPE), can help to reduce interference and improve the correlation between ELISA and chromatographic methods. openaccesspub.orgresearchgate.net

These standardization efforts are crucial for improving the reliability and comparability of 8-OHdG measurements, which will ultimately enhance the utility of this biomarker in clinical and epidemiological research.

Study/FindingKey ObservationImplication
Inter-laboratory comparison (chromatographic vs. ELISA)Chromatographic assays show higher agreement and less variability than ELISAs. nih.govChromatographic methods are generally more reliable for absolute quantification.
ELISA overestimationELISAs generally overestimate 8-oxodG levels compared to chromatographic methods. nih.govCaution is needed when interpreting absolute values from ELISAs.
Standardized calibrantsUse of common calibrants improves intra-technique agreement. nih.govStandardization is key to integrating data from different studies.
ELISA with SPESolid-phase extraction improves correlation between ELISA and HPLC-MS/MS. openaccesspub.orgresearchgate.netSample purification can enhance the accuracy of immunological assays.
Intra-day and Inter-day Variability (ELISA)CVs for intra-plate variability ranged from 1.31% to 16.34%, while inter-day variability was also assessed. aacrjournals.orgEven within a single method, variability exists and needs to be controlled.

Investigation of 8 Hydroxyguanosine in Experimental Systems and Models

In Vitro Cell Culture Models for Induction and Analysis of 8-Hydroxyguanosine (B14389)

In vitro cell culture systems are indispensable tools for investigating the formation and consequences of 8-OHG under controlled conditions. Various cell lines are employed to study the induction of this oxidative lesion by exposing them to known oxidizing agents. For instance, treatment of human bronchoalveolar H358 cells with potassium bromate (B103136) (KBrO₃) or dimethyl sulfoxide (B87167) (DMSO) leads to a dose-dependent increase in 8-oxo-dGuo, a related DNA lesion. acs.org Similarly, exposing HeLa cells to hydrogen peroxide has been shown to increase the cellular content of 8-oxoG, indicating RNA oxidative damage. nih.gov

The analysis of 8-OHG in these models is often performed using sensitive analytical techniques such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) or tandem mass spectrometry (LC-MS/MS). acs.orgmdpi.comnih.gov Immunochemical methods, utilizing specific antibodies like 15A3 and 1F7, are also widely used for the detection of 8-OHG in RNA through techniques like immunocytochemistry and immunoblotting. nih.govnih.gov These models allow for the precise study of the kinetics of 8-OHG formation and the cellular response to such damage.

Table 1: Examples of In Vitro Models for 8-Hydroxyguanosine Research

Cell Line Inducing Agent Key Findings
Human Bronchoalveolar H358 Cells DMSO, KBrO₃ Linear, dose-dependent increase in oxidative DNA lesions. acs.org
Human Lung Adenocarcinoma A549 Cells Oxidative Stress Used for analysis of oxidative damage. acs.org
Human Cervical Adenocarcinoma HeLa Cells Hydrogen Peroxide Increased 8-oxoG content, indicating RNA oxidative damage. nih.gov

Animal Models of Induced Oxidative Stress and RNA Damage

Animal models are crucial for studying the systemic effects of oxidative stress and the in vivo relevance of 8-OHG in the context of RNA damage. researchgate.net These models allow researchers to investigate the link between oxidative stress, 8-OHG formation, and the pathogenesis of various diseases. For example, in a mouse model of Amyotrophic Lateral Sclerosis (ALS), increased levels of 8-Hydroxy-2'-deoxyguanosine (B1666359) (8OH2'dG), the deoxyribonucleoside form, were observed in the spinal cord and cortex, suggesting a role for oxidative DNA damage in the disease's progression. nih.gov Similarly, studies on diabetic mice have shown increased levels of 8-oxoG in urine and serum, highlighting its utility as a biomarker for systemic oxidative stress. mdpi.com

Genetically modified animal models, particularly those with deficiencies in DNA/RNA repair enzymes, have provided profound insights into the consequences of unrepaired oxidative lesions. Mice deficient in 8-oxoguanine DNA glycosylase (OGG1), the primary enzyme responsible for excising the DNA lesion 8-oxoguanine, are a key example. mdpi.com These Ogg1 knockout mice exhibit a significant accumulation of 8-hydroxyguanine (B145757) in their tissues, particularly in the liver, which increases with age. pnas.orgresearchgate.net This accumulation is associated with an increased frequency of spontaneous mutations, predominantly G:C to T:A transversions. pnas.orgnih.gov

Furthermore, Ogg1 deficiency has been linked to various pathologies, including features of metabolic syndrome, such as obesity and insulin (B600854) resistance, and skeletal muscle pathologies. plos.org In models of Alzheimer's disease, the deficiency of MTH1 and/or OGG1 accelerates the accumulation of 8-oxoguanine in the brain. nih.gov These models unequivocally demonstrate the critical role of the OGG1 repair pathway in maintaining genomic integrity by preventing the accumulation of oxidative guanine (B1146940) lesions. nih.govfrontiersin.org

To mimic the effects of environmental or pathological oxidative stress, researchers often use chemical inducers in animal models. Potassium bromate (KBrO₃), a known oxidizing agent, has been administered to mice to induce systemic oxidative stress. nih.gov In a study involving Ogg1-deficient mice, chronic administration of KBrO₃ in drinking water led to a massive, time-dependent increase in 8-OH-G levels in kidney DNA, approximately 70 times higher than in wild-type mice treated with the same chemical. nih.gov This demonstrates that the absence of the OGG1 repair mechanism makes the animals exquisitely sensitive to exogenous oxidative insults. nih.gov Such models are invaluable for studying the interplay between environmental exposures, genetic susceptibility, and the accumulation of oxidative damage like 8-OHG.

Table 2: Findings in Animal Models of Induced Oxidative Stress

Animal Model Inducing Agent/Genetic Modification Tissue/Fluid Analyzed Key Findings
G93A Transgenic Mice (ALS model) Mutant SOD1 gene Spinal cord, cortex, striatum Increased levels of 8OH2'dG in nuclear DNA. nih.gov
Ogg1 deficient mice Gene knockout Liver, Kidney Age-dependent accumulation of 8-hydroxyguanine; increased spontaneous mutations. pnas.orgresearchgate.netnih.gov
AppNL-G-F/NL-G-F knock-in mice (Alzheimer's model) MTH1 and/or OGG1 deficiency Brain Accelerated accumulation of 8-oxoguanine and increased microgliosis. nih.gov

Mechanistic Studies on the Role of 8-Hydroxyguanosine in Cellular Dysfunction within Research Models

Experimental models are critical for elucidating the molecular mechanisms by which 8-OHG contributes to cellular dysfunction. A primary mechanism of dysfunction stems from the mutagenic potential of the related DNA lesion, 8-oxoguanine, which can mispair with adenine (B156593) during replication, leading to G:C → T:A transversion mutations. nih.govresearchgate.net This has been confirmed in Ogg1-deficient mice, where an increase in this specific mutation type is observed. pnas.orgnih.gov

Beyond its mutagenic potential in DNA, emerging research suggests that 8-OHG and its repair enzyme OGG1 play roles in transcriptional regulation. nih.gov Studies have shown that the OGG1 protein, when complexed with 8-oxoguanine in promoter regions of genes, can act as a transcription modulator. nih.govnih.gov For example, in a model of lung injury, the OGG1/8-oxoG complex was found to recruit transcription factors like SMAD3 to the promoters of pro-fibrotic genes, thereby facilitating their activation. nih.gov The excised 8-oxoG base, in complex with OGG1, can also function as a signaling molecule, activating small GTPases like Ras and inducing downstream signaling cascades that can lead to inflammation or cellular senescence. nih.gov

Evaluation of Antioxidant and Repair-Modulating Interventions in Experimental Systems

Experimental systems provide a platform to evaluate the efficacy of interventions aimed at reducing 8-OHG levels or mitigating its downstream effects. Antioxidant compounds are frequently tested for their ability to lower markers of oxidative damage. For instance, in an animal model of gentamicin-induced kidney injury, a condition associated with oxidative stress, treatment with red ginseng extract was shown to ameliorate the generation of reactive oxygen species and subsequent apoptosis in renal tubular cells. researchgate.net

Interestingly, some studies suggest that 8-hydroxy-2'-deoxyguanosine (8-OHdG) itself may have therapeutic effects. In high-fat diet-induced obese mice, administration of 8-OHdG was found to blunt the rise in body weight and fat mass, and ameliorate insulin sensitivity. researchgate.net In models of colitis and colitis-associated cancer, exogenous 8-OHdG demonstrated a preventive effect by inhibiting the recruitment of inflammatory cells. nih.gov The proposed mechanism for this anti-inflammatory action is the inhibition of the small GTPase Rac1, which is crucial for the production of reactive oxygen species by NADPH oxidase. nih.gov These studies highlight the complexity of 8-OHG's biological roles and the potential for therapeutic interventions that target oxidative stress pathways.

Emerging Research Directions in 8 Hydroxyguanosine Biology

Integration of 8-Hydroxyguanosine (B14389) Research with Multi-Omics Technologies (e.g., RNA-seq, Proteomics)

The study of 8-hydroxyguanosine (8-oxoG), a significant marker of RNA oxidation, is increasingly benefiting from the integration of multi-omics technologies, such as transcriptomics (RNA-seq) and proteomics. creative-proteomics.comnih.gov This integrated approach allows for a more comprehensive understanding of the cellular response to oxidative stress and the functional consequences of RNA oxidation.

By combining RNA-seq with methods that detect 8-oxoG, researchers can identify which transcripts are susceptible to oxidation. This provides insights into how RNA oxidation might alter gene expression profiles. For instance, an integrated analysis can reveal if oxidized transcripts are targeted for degradation or if their translation is impaired, leading to changes in the proteome. mdpi.com Proteomics, in turn, can identify alterations in protein expression levels that result from RNA oxidation, including the upregulation of stress-response proteins or the downregulation of proteins whose corresponding mRNAs have been damaged. medrxiv.org

Furthermore, multi-omics can help elucidate the broader biological pathways affected by 8-hydroxyguanosine. creative-proteomics.com For example, integrating transcriptomic and proteomic data can reveal connections between RNA oxidation and cellular processes like DNA repair, apoptosis, and inflammation. nih.govmedrxiv.org This approach can help build comprehensive models of how cells respond to oxidative stress at multiple molecular levels. nih.gov

Table 1: Examples of Multi-Omics Integration in Oxidative Stress Research

Omics TechnologyApplication in 8-Hydroxyguanosine ResearchPotential Insights
RNA-seq Identification and quantification of oxidized RNA transcripts.Reveals which genes are susceptible to RNA oxidation and how this affects transcript stability and abundance.
Proteomics Analysis of protein expression changes in response to RNA oxidation.Uncovers the downstream effects of RNA oxidation on cellular function and identifies proteins involved in the oxidative stress response.
Metabolomics Measurement of metabolites related to oxidative stress and nucleotide salvage pathways. creative-proteomics.comProvides a broader picture of the metabolic state of the cell and how it is impacted by RNA oxidation.

Identification of Novel Modulators of 8-Hydroxyguanosine Formation and Repair

A key area of emerging research is the identification of new molecules and cellular factors that can modulate the formation and repair of 8-hydroxyguanosine. This includes the search for both inhibitors and activators of the enzymes involved in these processes.

Researchers are actively screening for small-molecule inhibitors of enzymes like 8-oxoguanine DNA glycosylase (OGG1), which is responsible for excising the damaged base. nih.govresearchgate.net The identification of potent and selective inhibitors, such as SU0268 and TH5487, provides valuable tools to study the biological consequences of unrepaired 8-hydroxyguanosine. nih.govresearchgate.netacs.org These inhibitors can help to artificially increase the levels of 8-oxoG in cells, allowing for a detailed investigation of its roles in mutagenesis and disease. nih.gov

Conversely, the discovery of activators of repair pathways is also a significant goal. For example, the small molecule activator TH10785 has been shown to enhance the repair activity of OGG1. nih.gov Understanding how such molecules work could lead to strategies for boosting the cell's natural defenses against oxidative damage.

Beyond small molecules, research is also focused on identifying endogenous factors that influence 8-hydroxyguanosine levels. This includes studying how various environmental exposures, lifestyle factors, and genetic variations in repair enzymes affect the balance between RNA oxidation and repair. rupahealth.comresearchgate.net For example, exposure to certain chemicals or radiation can increase the rate of 8-hydroxyguanosine formation, while individual differences in the efficiency of repair enzymes can lead to varying levels of accumulation. rupahealth.comnih.gov

Table 2: Examples of Modulators of 8-Hydroxyguanosine Metabolism

Modulator TypeExampleMechanism of ActionResearch Application
Inhibitor SU0268Competitively binds to the active site of OGG1, preventing it from excising 8-oxoG. researchgate.netStudying the effects of 8-oxoG accumulation in cells. nih.gov
Inhibitor TH5487Inhibits the activity of OGG1. acs.orgInvestigating the role of OGG1 in inflammation and cancer. nih.gov
Activator TH10785Interacts with OGG1 to enhance its repair function. nih.govExploring ways to boost cellular repair of oxidative damage.
Endogenous Factor Genetic variants of OGG1Can lead to altered enzyme activity and efficiency of 8-oxoG repair. mdpi.comUnderstanding individual susceptibility to oxidative stress-related diseases.

Functional Roles of 8-Hydroxyguanosine Beyond a Simple Damage Marker (e.g., signaling)

While 8-hydroxyguanosine has long been recognized as a marker of oxidative damage, emerging evidence suggests it may also have active functional roles in cellular processes, particularly in signaling. nih.gov This paradigm shift views the formation of 8-hydroxyguanosine not just as a consequence of damage, but as a potential signaling event that can trigger specific cellular responses.

One proposed signaling role for 8-hydroxyguanosine is in the regulation of gene expression. nih.gov When formed in promoter regions of genes, 8-oxoG can act as an epigenetic mark. nih.gov The repair enzyme OGG1, upon binding to 8-oxoG, can recruit transcription factors and other components of the transcriptional machinery, leading to the activation of specific genes, often those involved in the redox-regulated response. nih.gov

Furthermore, the complex of OGG1 with the excised 8-oxoG base can act as a guanine (B1146940) nucleotide exchange factor (GEF), activating small GTPases like Ras. nih.govmdpi.com This activation can initiate downstream signaling cascades, such as the MAPK/ERK pathway, which are involved in a wide range of cellular processes including cell proliferation, differentiation, and survival. mdpi.com

There is also evidence that 8-hydroxyguanosine can modulate inflammatory responses. nih.gov Exogenous 8-hydroxydeoxyguanosine (8-OHdG) has been shown to have anti-inflammatory effects by inhibiting the activity of the small GTPase Rac1, which is crucial for the production of reactive oxygen species (ROS) by NADPH oxidase. nih.gov This suggests a potential feedback mechanism where the product of oxidative damage can help to quell the inflammatory process. nih.gov In bacteria, a specific class of riboswitches has been discovered that directly senses 8-oxoguanine and, in response, activates the expression of genes that help to mitigate its harmful effects. pnas.org

Development of Spatially and Temporally Resolved Detection Methods for 8-Hydroxyguanosine in Live Cells

A significant challenge in understanding the dynamic roles of 8-hydroxyguanosine is the ability to detect it in living cells with high spatial and temporal resolution. Traditional methods often require cell fixation, which prevents the study of dynamic processes. To address this, researchers are developing novel methods for live-cell imaging of RNA oxidation.

One promising approach involves the use of fluorescent probes that can specifically recognize and bind to 8-hydroxyguanosine. These probes can be designed to emit a fluorescent signal upon binding, allowing for the visualization of oxidized RNA within the cell. acs.org For example, fluorescently labeled antibodies or engineered proteins that specifically bind to 8-oxoG can be introduced into live cells.

Another innovative strategy is the metabolic labeling of RNA with fluorescent nucleoside analogs. nih.govacs.orgsdsu.edu In this method, cells are fed with a modified nucleoside that gets incorporated into newly synthesized RNA. nih.govacs.org This allows for the tracking of RNA synthesis, turnover, and localization in real-time. nih.govacs.org When combined with methods to induce and detect oxidative stress, this technique can provide insights into how RNA dynamics are altered in response to damage. nih.govacs.org For instance, this approach has been used to show that bulk RNA turnover is accelerated during oxidative stress and has led to the discovery of novel cytoplasmic RNA granules that form under these conditions. nih.govacs.orgsdsu.edu

Advanced microscopy techniques, such as super-resolution microscopy, are also being employed to visualize the subcellular localization of oxidized RNA with greater detail. nih.gov These methods can help to determine where in the cell RNA oxidation is occurring and how this localization might relate to its functional consequences. The development of portable biosensors for detecting 8-hydroxyguanosine in biological fluids is also an active area of research, which could have future applications in point-of-care diagnostics. nih.gov

Investigation of Sequence Context and RNA Secondary Structure Effects on Guanine Oxidation Susceptibility

The susceptibility of a guanine base in an RNA molecule to oxidation is not uniform and can be significantly influenced by its local sequence context and the secondary structure of the RNA. acs.orgnih.gov Understanding these factors is crucial for predicting which RNA molecules are most vulnerable to damage and for elucidating the mechanisms of RNA oxidation.

Research has shown that guanines located in specific sequence contexts, such as G-rich sequences (GG and GGG), are more prone to oxidation. acs.org This is attributed to the fact that the positive charge created by the initial one-electron oxidation can be delocalized over adjacent guanine bases, stabilizing the radical cation intermediate. acs.org The oxidation potential of guanine is therefore lower in these contexts, making it an easier target for reactive oxygen species. acs.org

RNA secondary structures, such as stem-loops and G-quadruplexes, also play a significant role. The accessibility of a guanine base to ROS can be affected by its position within a secondary structure. For instance, guanines in single-stranded regions or loops may be more exposed and thus more susceptible to oxidation than those in double-stranded helical regions. plos.org Conversely, the formation of G-quadruplex structures, which are rich in guanine, can create environments where guanine oxidation is particularly favored. acs.org

The nature of the oxidizing agent itself can also influence the sequence-dependent pattern of guanine oxidation. acs.org Different reactive oxygen species may have different preferences for certain sequence contexts or structural motifs. Researchers are using techniques like mass spectrometry and isotope labeling to quantitatively map the sites of guanine oxidation in different DNA and RNA sequences to better understand these complex relationships. acs.orgnih.gov This knowledge is essential for developing a more nuanced understanding of RNA damage and its biological consequences. nih.gov

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying 8-Hydroxyguanosine in biological samples?

  • Methodology :

ELISA : Commercial kits (e.g., Elabscience®) use monoclonal antibodies (e.g., mouse-derived 8-OHDG antibodies) to detect 8-Hydroxyguanosine in serum, CSF, or tissue homogenates. Key steps include proper sample preparation (e.g., avoiding repeated freeze-thaw cycles), validation of antibody specificity (e.g., cross-reactivity checks with 8-hydroxyguanine and 8-hydroxy-2'-deoxyguanosine), and adherence to intra-assay variance controls (e.g., using identical reagent batches) .

HPLC with Electrochemical Detection : Solid-phase extraction (e.g., C18 columns) purifies 8-Hydroxyguanosine from urine or cell lysates, followed by gradient elution and dual-electrode detection to enhance sensitivity (limit of detection: ~1 pg/mL) .

Q. How should researchers design experiments to assess oxidative RNA damage using 8-Hydroxyguanosine as a biomarker?

  • Experimental Design :

  • Cell Culture Models : Treat cells (e.g., HeLa) with pro-oxidants like hydrogen peroxide (H₂O₂) at varying concentrations (e.g., 0.1–1 mM) and durations (e.g., 1–24 hours). Measure 8-Hydroxyguanosine levels via immunofluorescence or LC-MS to establish dose-response relationships .
  • Animal Models : Administer oxidative stressors (e.g., gamma irradiation) to rodents and quantify 8-Hydroxyguanosine in tissues (e.g., liver, brain) using validated extraction protocols to account for repair enzyme activity .

Q. What are the key controls for validating 8-Hydroxyguanosine assays in neurodegenerative disease research?

  • Validation Steps :

  • Include positive controls (e.g., oxidized RNA standards) and negative controls (e.g., RNase-treated samples) to confirm specificity for RNA-derived 8-Hydroxyguanosine .
  • Compare postmortem brain samples from Alzheimer’s or Parkinson’s disease patients with age-matched controls, ensuring statistical power (e.g., n ≥ 20 per group) and correction for confounding factors like postmortem interval .

Advanced Research Questions

Q. How can conflicting data on 8-Hydroxyguanosine levels across biological compartments (e.g., CSF vs. serum) be resolved?

  • Analysis Framework :

  • Compartment-Specific Dynamics : In Parkinson’s disease, CSF 8-Hydroxyguanosine levels are elevated (~3-fold vs. controls), while serum levels remain unchanged due to blood-brain barrier restrictions. Use paired CSF-serum sampling and linear regression to model compartmental differences .
  • Statistical Tools : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and adjust for covariates (e.g., disease duration) using SPSS or GraphPad Prism .

Q. What mechanisms link 8-Hydroxyguanosine to immune modulation, such as B-cell proliferation?

  • Mechanistic Insights :

  • In Vitro Assays : Treat B-cell cultures with 8-Hydroxyguanosine (e.g., 10–100 µM) and measure proliferation via CFSE staining. Validate RNA oxidation’s role using RNase inhibitors or ROS scavengers (e.g., NAC) .
  • Transcriptomic Profiling : Perform RNA-seq on treated B-cells to identify pathways (e.g., NF-κB, oxidative stress responses) activated by 8-Hydroxyguanosine .

Q. How does 8-Hydroxyguanosine’s role in mitochondrial RNA damage inform therapeutic strategies for neurodegenerative diseases?

  • Therapeutic Implications :

  • Mitochondrial Targeting : Use mitochondrial-specific antioxidants (e.g., MitoQ) in transgenic AD mouse models to assess reductions in 8-Hydroxyguanosine levels and improvements in cognitive endpoints .
  • Repair Enzyme Studies : Investigate RNA repair pathways (e.g., polynucleotide phosphorylase activity in HeLa cells) to identify enhancers of oxidized RNA clearance .

Q. What are the limitations of current 8-Hydroxyguanosine detection methods in clinical-translational research?

  • Critical Evaluation :

  • ELISA Limitations : Cross-reactivity with structurally similar adducts (e.g., 8-OHdG) may inflate false positives. Validate kits with spike-recovery experiments and orthogonal methods (e.g., LC-MS) .
  • Temporal Resolution : 8-Hydroxyguanosine’s short half-life in vivo (~2 hours in mouse liver) necessitates rapid sample processing and stabilization (e.g., RNAlater) .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in 8-Hydroxyguanosine levels between in vitro and in vivo models?

  • Resolution Strategies :

  • Model Selection : In vitro systems (e.g., H₂O₂-treated HeLa cells) lack repair enzymes, leading to higher 8-Hydroxyguanosine accumulation vs. in vivo models. Use repair-deficient cell lines (e.g., XPA mutants) to bridge this gap .
  • Kinetic Modeling : Compare oxidative stress induction rates (e.g., ROS flux) across models to normalize 8-Hydroxyguanosine measurements .

Q. What integrative approaches can reconcile 8-Hydroxyguanosine data with other oxidative stress biomarkers (e.g., lipid peroxidation products)?

  • Multi-Omics Integration :

  • Combine 8-Hydroxyguanosine quantification with lipidomics (e.g., 4-HNE levels) and transcriptomics in the same samples. Use multivariate analysis (e.g., PCA) to identify correlated pathways .

Tables for Key Methodological Comparisons

Method Sensitivity Sample Type Key Limitations References
ELISA1–10 pg/mLSerum, CSF, TissueCross-reactivity with 8-OHdG
HPLC-ECD0.1–1 pg/mLUrine, Cell LysatesLabor-intensive sample preparation
ImmunohistochemistrySemi-quantitativeFixed TissueSubjective scoring; RNase sensitivity

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